molecular formula C9H10O2 B1202110 1-Hydroxy-1-phenylacetone CAS No. 90-63-1

1-Hydroxy-1-phenylacetone

Cat. No. B1202110
CAS RN: 90-63-1
M. Wt: 150.17 g/mol
InChI Key: ZBFFNPODXBJBPW-UHFFFAOYSA-N
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Description

1-Hydroxy-1-phenylacetone, also known as L-Phenylacetylcarbinol (L-PAC) , is a compound obtained through the biotransformation of benzaldehyde. Its chemical formula is C9H10O2 , and it has a molecular weight of 150.17 g/mol . Structurally, it is a secondary alpha-hydroxy ketone, with a 1-hydroxy-2-oxopropyl group attached to the benzene ring at position 1 .


Synthesis Analysis

The synthesis of 1-Hydroxy-1-phenylacetone involves the enzymatic conversion of benzaldehyde. This process typically employs microorganisms or enzymes to catalyze the transformation of benzaldehyde into L-PAC .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-1-phenylacetone consists of a benzene ring substituted by a hydroxy group and a ketone group. The specific arrangement of atoms within the molecule determines its properties and reactivity .


Chemical Reactions Analysis

1-Hydroxy-1-phenylacetone can participate in various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, and condensation processes. For instance, it can undergo further transformations to yield other compounds or be used as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

  • Color : Yellow

Scientific Research Applications

Safety And Hazards

  • Storage : Sealed in a dry place at room temperature

Future Directions

Research on 1-Hydroxy-1-phenylacetone continues to explore its applications in asymmetric synthesis, drug development, and green chemistry. Investigating its enzymatic pathways and optimizing production methods are essential for its future utilization .

properties

IUPAC Name

1-hydroxy-1-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFNPODXBJBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861683
Record name 1-Hydroxy-1-phenylpropan-2-one
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1-phenylacetone

CAS RN

90-63-1
Record name 1-Hydroxy-1-phenyl-2-propanone
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Record name 1-Hydroxy-1-phenyl-2-propanone
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Record name 1-Hydroxy-1-phenylacetone
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Record name 1-Hydroxy-1-phenylpropan-2-one
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Record name 1-hydroxy-1-phenylacetone
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Record name PHENYLACETYLCARBINOL, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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